Pentanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester is a chemical compound with a complex structure that includes a pentanoic acid backbone, a diethoxyphosphinyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester typically involves the esterification of pentanoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, ethyl ester: A simpler ester derivative of pentanoic acid.
Pentanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxyl group in addition to the ester group.
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: Features a methyl group and a hydroxyl group along with the ester group.
Uniqueness
Pentanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.
Eigenschaften
CAS-Nummer |
114929-91-8 |
---|---|
Molekularformel |
C11H21O6P |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-4-oxopentanoate |
InChI |
InChI=1S/C11H21O6P/c1-5-15-11(13)10(8-9(4)12)18(14,16-6-2)17-7-3/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
PYYUVOOVTMGHRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.